molecular formula C7H7BClFO2 B1485024 2-Chloro-4-fluoro-6-methylphenylboronic acid CAS No. 2121514-96-1

2-Chloro-4-fluoro-6-methylphenylboronic acid

Cat. No.: B1485024
CAS No.: 2121514-96-1
M. Wt: 188.39 g/mol
InChI Key: ARMLKDUBBGCOGL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methylphenylboronic acid is a boronic acid derivative characterized by the presence of chlorine, fluorine, and methyl groups on a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-fluoro-6-methylphenylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its organyl group to the transition metal catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis . This reaction allows for the formation of complex organic compounds through the creation of new carbon–carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronic devices .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and electronics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The efficiency and selectivity of the reaction can be affected by factors such as the choice of catalyst, the presence of base, and the reaction temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-6-methylphenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or other derivatives.

  • Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Boronic Esters: These are commonly formed through the reaction with alcohols or diols.

  • Borates: Oxidation reactions can yield borates, which are useful in various applications.

  • Substitution Products: Nucleophilic substitution can lead to the formation of amines or ethers.

Scientific Research Applications

2-Chloro-4-fluoro-6-methylphenylboronic acid finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of materials and chemicals, including polymers and coatings.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic Acid: Similar structure but different position of chlorine and fluorine atoms.

  • 2-Chloro-6-fluorophenylboronic Acid: Different arrangement of halogen atoms on the phenyl ring.

  • 2-Fluoro-4-methylphenylboronic Acid: Variation in the position of fluorine and methyl groups.

Uniqueness: 2-Chloro-4-fluoro-6-methylphenylboronic acid is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. The presence of both chlorine and fluorine on the phenyl ring provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

(2-chloro-4-fluoro-6-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLKDUBBGCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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